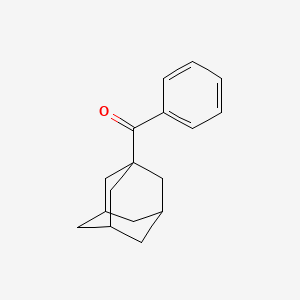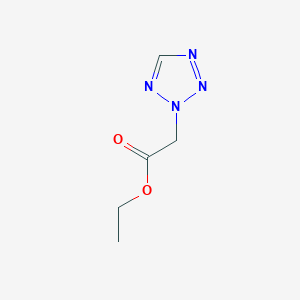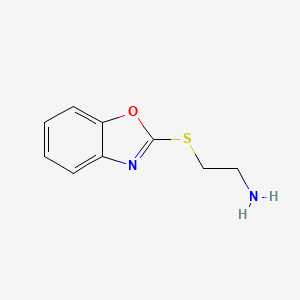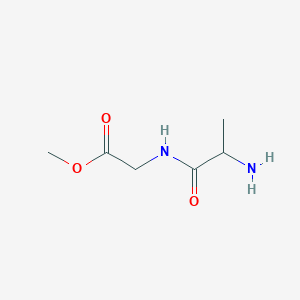
1,4-Bis(3-hydroxyphenoxy)benzene
Overview
Description
1,4-Bis(3-hydroxyphenoxy)benzene, also known as BHBP, is a phenolic compound that has been studied for its potential applications in various fields of research. BHBP is a derivative of benzene and is composed of two phenolic rings connected by a single carbon atom. This compound has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Precursor for Polymeric Materials
1,4-Bis(3-hydroxyphenoxy)benzene serves as a valuable precursor for various polymeric materials. It is used in the synthesis of polymers like polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials are notable for their thermal stability and are utilized in applications such as electric interlayer insulators and protective films for semiconductors (Imoto et al., 2010).
Luminescent Materials
The compound has been employed in the assembly of luminescent, rhenium(I)-based helicate and mesocate complexes. These complexes display unique photophysical properties, exhibiting dual emissions in both solution and solid state, which are valuable in the field of luminescence (Shankar et al., 2014).
Multicyclic Polyether Synthesis
It is also involved in the synthesis of multicyclic polyethers. Studies have shown that this compound, when reacted with certain catalysts and reactants, can form soluble multicyclic polyethers, which have applications in various polymer-based technologies (Kricheldorf et al., 2006).
Polymer Synthesis with Hydroxyl Groups
This compound is used in the synthesis of polymers with pendant hydroxyl groups. These polymers are synthesized through polyaddition reactions and have been characterized for their molecular structures and applications in polymer chemistry (Nishikubo et al., 1999).
Monomer for Polyarylates
The compound is utilized as a monomer in the synthesis of polyarylates. Its structural properties and interactions in molecular packing significantly influence the synthesis and properties of these polymers (Lindeman et al., 1987).
Precursor for Polybenzoxazole
It serves as a precursor for the synthesis of polybenzoxazole, a type of rigid-rod polymer. This application is particularly notable due to the thermal cyclization reactions involved in the synthesis process (Kim & Lee, 2001).
DNA Binding Studies
This compound has been studied for its potential in DNA binding applications. Its derivatives have shown strong ds.DNA binding capabilities, indicating potential applications in molecular biology and genetics (Haider et al., 2011).
Spectroscopic Studies
Spectroscopic studies have been conducted on derivatives of this compound, providing insights into their molecular structures and electronic properties. This research is significant for understanding the photophysical behavior of these compounds (Hu et al., 2008).
Mechanism of Action
Future Directions
Phenol derivatives like 1,4-Bis(3-hydroxyphenoxy)benzene have potential applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance . They also have potential biological activities, including anti-tumor and anti-inflammatory effects . Therefore, future research may focus on exploring these applications further.
properties
IUPAC Name |
3-[4-(3-hydroxyphenoxy)phenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBWEVDVYGBMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347830 | |
| Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5085-95-0 | |
| Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)

